molecular formula C17H29FN6O7 · XCF3COOH B1164615 TDFA (trifluoroacetate salt)

TDFA (trifluoroacetate salt)

Cat. No.: B1164615
M. Wt: 448.5
InChI Key: PHGHISQRSBKXGU-UUUUJWPZSA-N
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Description

General Context and Research Significance in Enzyme Inhibition

TDFA has gained prominence in biochemical research as a highly potent and selective inhibitor of Protein Arginine Deiminase 4 (PAD4). nih.govacs.org Its significance lies in its ability to selectively target and inactivate a specific enzyme within a family of structurally similar enzymes, which is a crucial aspect of developing targeted therapeutic agents. nih.gov

The development of TDFA emerged from efforts to create more specific inhibitors for the Protein Arginine Deiminase (PAD) family, building upon earlier, less selective inhibitors like F-amidine and Cl-amidine. nih.govacs.org TDFA was identified through the screening of a haloacetamidine-containing library using Fmoc-based solid-phase synthesis. nih.gov This approach led to the discovery of TDFA (also known as Thr-Asp-F-amidine) as a highly potent inactivator of PAD4. acs.org

Research has demonstrated that TDFA is an irreversible inhibitor of PAD4. caymanchem.commedchemexpress.com Its mechanism involves the covalent binding to a critical cysteine residue (Cys645) within the enzyme's active site. nih.gov This targeted inactivation allows for the detailed study of PAD4's functions in various biological processes without the confounding effects of inhibiting other PAD isozymes. nih.gov

The selectivity of TDFA for PAD4 over other PAD isozymes (PAD1, PAD2, and PAD3) is a key feature of its research utility. caymanchem.comtocris.com This selectivity allows researchers to dissect the specific roles of PAD4 in cellular processes and disease models. nih.gov For instance, TDFA has been used to demonstrate the role of PAD4 in histone citrullination in cell lines like HL-60 granulocytes and MCF-7 cells. caymanchem.combiomol.com Furthermore, studies have shown that TDFA can protect against lipopolysaccharide-induced acute lung injury in animal models, highlighting its potential as a research tool and a basis for therapeutic development. nih.govroyalsocietypublishing.org

Overview of Protein Arginine Deiminases (PADs) and Citrullination in Biological Systems

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze a post-translational modification known as citrullination or deimination. nih.govnih.gov This process involves the conversion of a positively charged arginine residue on a protein to a neutral citrulline residue. nih.gov This change can alter the protein's structure, function, and interactions with other molecules. nih.gov In humans, there are five PAD isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6), which exhibit distinct tissue distributions and substrate specificities. nih.govresearchgate.net

The PAD enzymes play roles in various physiological processes, including skin differentiation (PAD1), immune responses (PAD2 and PAD4), and embryonic development (PAD6). nih.govnih.gov The activity of PADs is tightly regulated, primarily by calcium ion concentrations; they are typically inactive at low intracellular calcium levels and become activated upon an increase in calcium, which can be triggered by events like apoptosis or cellular stress. nih.govmdpi.com

Citrullination is a critical process in gene regulation, particularly through the modification of histones. nih.govnih.gov PAD4, which is primarily located in the nucleus of immune cells like neutrophils, can citrullinate histones. nih.govresearchgate.net This modification can lead to chromatin decondensation, a key step in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures released by neutrophils to trap and kill pathogens. nih.gov

However, the dysregulation of PAD activity and the resulting aberrant citrullination have been implicated in the pathophysiology of numerous diseases. nih.govresearchgate.net Overexpression or increased activity of PADs is observed in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, as well as in some cancers. nih.govnih.gov In these conditions, the generation of citrullinated proteins can create neo-epitopes that are recognized by the immune system, leading to the production of autoantibodies and chronic inflammation. mdpi.comresearchgate.net The link between PADs, citrullination, and disease has made these enzymes attractive targets for therapeutic intervention. nih.govresearchgate.net

Research Findings on TDFA

TDFA has been characterized as a potent and selective irreversible inhibitor of PAD4. Its efficacy has been evaluated both in vitro against purified enzymes and in cellular assays.

Inhibitory Activity: The inhibitory concentration (IC₅₀) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The IC₅₀ values for TDFA demonstrate its selectivity for PAD4 compared to other PAD isozymes.

EnzymeIC₅₀ (μM)
PAD18.5 caymanchem.comtocris.comrndsystems.com
PAD271 caymanchem.comtocris.comrndsystems.com
PAD326 caymanchem.comtocris.comrndsystems.com
PAD42.3 caymanchem.comtocris.comrndsystems.com

To provide a more precise measure of inhibitor selectivity, the kinetic parameters KI (inhibition constant) and kinact (rate of inactivation) are determined. The ratio kinact/KI represents the inactivation efficiency.

EnzymeKI (μM)kinact (min⁻¹)kinact/KI (M⁻¹min⁻¹)
PAD416 ± 100.4 ± 0.126,000

Table data sourced from Jones et al., 2012. nih.gov

Cellular Activity: TDFA has shown potent activity in cellular models. It effectively reduces global citrullination in HL-60 granulocytes at nanomolar concentrations. caymanchem.combiomol.com Specifically, it has been shown to decrease the citrullination of key arginine residues on histone H3 in MCF-7 breast cancer cells. caymanchem.combiomol.com In research on acute lung injury, TDFA was found to efficiently reduce the severity of lung edema and suppress inflammatory responses. nih.gov

Properties

Molecular Formula

C17H29FN6O7 · XCF3COOH

Molecular Weight

448.5

InChI

InChI=1S/C17H29FN6O7.C2HF3O2/c1-8(25)14(22-9(2)26)17(31)24-11(6-13(27)28)16(30)23-10(15(20)29)4-3-5-21-12(19)7-18;3-2(4,5)1(6)7/h8,10-11,14,25H,3-7H2,1-2H3,(H2,19,21)(H2,20,29)(H,22,26)(H,23,30)(H,24,31)(H,27,28);(H,6,7)/t8-,10+,11+,14+;/m1./s1

InChI Key

PHGHISQRSBKXGU-UUUUJWPZSA-N

SMILES

O=C(O)C(F)(F)F.C[C@@H](O)[C@H](NC(C)=O)C(N[C@H](C(N[C@H](C(N)=O)CCCNC(CF)=N)=O)CC(O)=O)=O

Synonyms

N-acetyl-L-threonyl-L-a-aspartyl-N5-(2-fluoro-1-iminoethyl)-L-ornithinamide, trifluoroacetate salt

Origin of Product

United States

Synthetic Pathways and Structural Derivatization of Tdfa

Methodologies for TDFA Synthesis as a Fluoroacetamidine Derivative

The synthesis of TDFA is achieved through a multi-step process, typically employing solid-phase peptide synthesis (SPPS) methodologies. nih.gov This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying purification by allowing excess reagents and byproducts to be washed away after each step. peptide.comlibretexts.org

TDFA was identified from a 264-member peptide library constructed using Fmoc-based solid-phase synthesis. nih.gov The synthesis of the final amide version of TDFA utilizes a Rink Amide resin, which yields a C-terminal amide upon cleavage, mimicking the structure of its parent compound, F-amidine. nih.gov

The general synthetic procedure involves:

Resin Preparation: The synthesis begins with a suitable solid support, such as Rink Amide resin.

Peptide Chain Elongation: The peptide backbone (Threonine and Aspartic Acid) is constructed using standard Fmoc chemistry. This involves a cycle of deprotecting the N-terminal Fmoc group with a base (like piperidine) and then coupling the next Fmoc-protected amino acid using coupling reagents like HBTU and HOBt. nih.gov

Incorporation of the Ornithine Scaffold: A key component is the orthogonally protected ornithine derivative, Fmoc-Orn(Dde)-OH. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the Nδ-amine of the ornithine side chain while the Fmoc group protects the Nα-amine. This allows the peptide backbone to be built without interfering with the side chain that will later become the fluoroacetamidine moiety. nih.govnih.gov

Selective Deprotection: After the Thr-Asp dipeptide is coupled to the ornithine, the Dde group is selectively removed from the ornithine side chain using a mild reagent like hydrazine. nih.gov This exposes the Nδ-amine for the final modification step.

Fluoroacetamidine Warhead Installation: The reactive fluoroacetamidine group is introduced by coupling a reagent such as ethyl fluoroacetimidate hydrochloride to the deprotected ornithine side chain. nih.gov This reaction forms the crucial iminoethyl functionality.

Cleavage and Purification: The completed peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The crude product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final TDFA trifluoroacetate (B77799) salt. nih.gov

Table 1: Key Reagents and Steps in TDFA Synthesis

StepKey Reagents and MaterialsPurpose
Solid SupportRink Amide ResinProvides a solid-phase anchor and yields a C-terminal amide upon cleavage.
Amino Acid ProtectionFmoc (Nα-amine), Dde (Ornithine Nδ-amine), tBu (Asp side chain), Trt (Thr side chain)Protects reactive functional groups during synthesis.
Fmoc DeprotectionPiperidine in DMFRemoves the temporary Fmoc group to allow for the coupling of the next amino acid.
Amino Acid CouplingHBTU, HOBt, DIEAFacilitates the formation of peptide bonds between amino acids.
Dde DeprotectionHydrazine in DMFSelectively removes the Dde protecting group from the ornithine side chain.
Warhead InstallationEthyl fluoroacetimidate hydrochloride, Et3NReacts with the ornithine side-chain amine to form the fluoroacetamidine group.
Final CleavageTFA, TIS, H2OCleaves the completed peptide from the resin and removes side-chain protecting groups.

Design Principles for Peptide-Based Inhibitors with Fluoroacetamidine Moieties

The design of TDFA is a prime example of rational drug design, building upon a foundational inhibitor to achieve enhanced potency and isozyme selectivity. The core design is based on mimicking the natural substrates of PAD enzymes.

Substrate Mimicry: The initial design of the parent compound, F-amidine, was based on the structure of benzoyl arginine amide, a known PAD substrate. nih.gov The fluoroacetamidine moiety was conceived as a bioisostere of the guanidinium (B1211019) group of arginine. This design allows the inhibitor to fit into the enzyme's active site. nih.govresearchgate.net

Covalent "Warhead": The fluoroacetamidine group is not just a structural mimic; it is a reactive "warhead." It was hypothesized that this group would react with the nucleophilic cysteine residue (Cys645) in the PAD4 active site, forming a stable covalent bond and leading to irreversible inactivation. nih.govnih.gov This mechanism is analogous to how fluoromethyl ketones inhibit cysteine proteases. nih.gov Key design features that enhance this reactivity and binding include the positive charge of the amidine, which mimics arginine, and its ability to act as a hydrogen-bond donor, interacting with critical active-site residues like Asp350 and Asp473. nih.gov

Achieving Selectivity through Peptide Scaffolding: While F-amidine is a potent pan-PAD inhibitor, it lacks selectivity among the different PAD isozymes. To address this, a library of peptide-based analogs was synthesized, leading to the discovery of TDFA. nih.gov The design principle here was that extending the core F-amidine structure with specific amino acid sequences could exploit differences in the surface topology outside the highly conserved active site of the PAD isozymes. The Thr-Asp dipeptide sequence proved to be optimal for PAD4.

Specific Molecular Interactions: The enhanced potency and selectivity of TDFA for PAD4 are conferred by specific interactions between the Thr-Asp moiety and the enzyme. nih.govacs.org Structural studies of the PAD4•TDFA complex have revealed that the aspartate residue of the inhibitor forms hydrogen bonds with residues Gln346, Arg639, and Arg374 of the enzyme. nih.govnih.gov These additional contact points anchor the inhibitor more tightly and specifically to PAD4, accounting for its increased selectivity over other PAD isozymes. nih.gov

Table 2: Comparison of Design Principles

Design FeatureF-amidine (Parent Compound)TDFA (Selective Inhibitor)
Core ScaffoldBenzoyl-Ornithine-amideThr-Asp-Ornithine-amide
Reactive GroupFluoroacetamidineFluoroacetamidine
Design GoalMimic arginine to achieve pan-PAD inhibition.Extend the core scaffold to achieve PAD4-selective inhibition.
Key InteractionsBinds to conserved active site residues (e.g., Asp350, Asp473, Cys645). nih.govnih.govMaintains active site binding and adds new interactions with non-conserved residues (e.g., Gln346, Arg374, Arg639). nih.govnih.gov
Resulting SelectivityPan-PAD inhibitorHighly selective for PAD4 over PAD1, PAD2, and PAD3. acs.org

Structural Analogs and Modifications of PAD Inhibitors

The development of TDFA has spurred the creation of numerous structural analogs and modifications aimed at refining potency, selectivity, stability, and utility as chemical probes.

Halogen Substitution: The most direct analog of TDFA is Thr-Asp-Cl-amidine (TDCA) , where the fluorine atom on the warhead is replaced by a chlorine atom. researchgate.net This modification was based on the discovery that Cl-amidine was a more potent pan-PAD inhibitor than F-amidine. nih.gov However, in the context of the Thr-Asp peptide scaffold, TDCA did not show a significant potency advantage over TDFA and was found to be equipotent for PAD1 and PAD4, thus losing the PAD4 selectivity seen with TDFA. nih.govnih.gov

Parent Compounds (F-amidine and Cl-amidine): These compounds represent the core haloacetamidine scaffold. They are potent, irreversible, and largely non-selective inhibitors of the active PAD isozymes. nih.gov Structure-activity relationship studies on these simpler analogs revealed that the three-methylene-unit side chain of ornithine is optimal for positioning the warhead for reaction with the active site cysteine. nih.govnih.gov

Chirality Modification: To improve proteolytic stability, analogs using D-amino acids have been synthesized. For example, D-Cl-amidine was found to be a potent and highly selective inhibitor of PAD1, demonstrating that changing the stereochemistry of the core amino acid can dramatically alter isozyme selectivity. nih.govacs.org

Scaffold Modification: To overcome the limitations of peptide-based inhibitors, such as poor bioavailability and susceptibility to proteolysis, analogs with different scaffolds have been developed. These include compounds where the benzoyl-arginine amide backbone is replaced with a tetrazole group or other non-peptidic structures like the benzimidazole-based BB-Cl-amidine . nih.govacs.org

Functional Derivatization: TDFA has been modified for use as a chemical biology tool. By attaching a biotin (B1667282) tag to the N-terminus, researchers created biotin-TDFA , a PAD4-selective activity-based protein profiling (ABPP) probe. nih.govacs.org This reagent allows for the specific labeling and isolation of active PAD4 from complex biological samples, facilitating further study of the enzyme's function. nih.gov

Table 3: Selectivity Profile of TDFA and Key Analogs

CompoundModification from TDFASelectivity ProfileIC₅₀ for PAD4 (μM)
TDFA N/A≥15-fold vs PAD1; ≥50-fold vs PAD2 & PAD3. nih.gov2.3 ± 0.2 nih.gov
TDCA Fluoro replaced with Chloro.Equipotent for PAD1 and PAD4. nih.govnih.gov3.4 ± 0.5 nih.gov
F-amidine Thr-Asp dipeptide removed.Pan-PAD inhibitor. nih.gov~6.0 nih.gov
Cl-amidine Thr-Asp dipeptide removed; Fluoro replaced with Chloro.Potent Pan-PAD inhibitor. nih.gov~1.1 nih.gov

Molecular Mechanisms of Protein Arginine Deiminase 4 Pad4 Inhibition by Tdfa

Irreversible Enzyme Inhibition Kinetics

TDFA functions as an irreversible inactivator of PAD4. nih.govresearchgate.net This mode of inhibition is characterized by the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to a permanent loss of catalytic activity. nih.govnih.gov Experimental evidence supporting this mechanism includes dialysis studies where, after incubating PAD4 with an excess of TDFA to form the enzyme-inhibitor complex, no recovery of enzymatic activity was observed even after 20 hours of dialysis. nih.gov

The inhibition follows a time- and concentration-dependent pattern, which is characteristic of irreversible inhibitors that covalently modify a key residue in the enzyme's active site. nih.govnih.gov TDFA belongs to the haloacetamidine class of inhibitors, which are designed to target a reactive cysteine residue (Cys645) essential for catalysis within the PAD4 active site. nih.govfrontiersin.orgresearchgate.net The kinetic parameters for the inactivation of PAD4 by TDFA have been determined to quantify its efficiency. nih.gov

Table 1: Kinetic Parameters for PAD4 Inhibition by TDFA
EnzymeInhibitorKI (μM)kinact (min-1)kinact/KI (M-1min-1)
PAD4TDFA1.8 ± 0.60.18 ± 0.02100,000 ± 40,000

Data sourced from Knight, J. S., et al. (2015). nih.gov

Isoform Selectivity Profile: PAD4 over PAD1, PAD2, and PAD3

A significant feature of TDFA is its notable selectivity for PAD4 over other active PAD family isoforms, namely PAD1, PAD2, and PAD3. nih.govnih.gov This selectivity is a substantial improvement compared to first-generation, pan-PAD inhibitors like F-amidine and Cl-amidine, which inhibit all active PAD isozymes with similar potency. nih.govresearchgate.net

The selectivity of TDFA has been quantified using both half-maximal inhibitory concentration (IC₅₀) values and kinetic parameters of inactivation (k_inact/K_I), with the latter providing a more accurate measure of inhibitor efficiency. nih.gov Based on IC₅₀ values, TDFA is at least four-fold selective for PAD4 relative to the other isoforms. nih.gov However, kinetic analysis reveals a much greater degree of selectivity. The inactivation efficiency (k_inact/K_I) for PAD4 is at least 15-fold higher than for PAD1, 52-fold higher than for PAD2, and 65-fold higher than for PAD3. nih.govnih.gov

Table 2: Isoform Selectivity Profile of TDFA
PAD IsoformIC₅₀ (μM)kinact/KI (M-1min-1)Selectivity vs. PAD4 (based on kinact/KI)
PAD114 ± 16,700 ± 2,000≥ 15-fold
PAD210 ± 11,900 ± 500≥ 52-fold
PAD322 ± 21,500 ± 500≥ 65-fold
PAD42.3 ± 0.3100,000 ± 40,000-

Data sourced from Knight, J. S., et al. (2015) and Mondal, S., & Thompson, P. R. (2019). nih.govnih.gov

Active Site Interactions and Proposed Inhibitory Adduct Formation

The structural basis for the high potency and isoform selectivity of TDFA has been elucidated through X-ray crystallography of the PAD4•TDFA complex. nih.gov The structure reveals that the inhibitor binds within the active site cleft of the enzyme. nih.govnih.gov The enhanced potency of TDFA is largely attributed to specific interactions made by its aspartyl group. nih.gov The carboxylate side chain of the aspartate residue forms key interactions with the side chains of three amino acid residues within the PAD4 active site: Glutamine 346 (Q346), Arginine 374 (R374), and Arginine 639 (R639). nih.gov

The high degree of selectivity for PAD4 is primarily due to these interactions, particularly with R639, which is a residue unique to the PAD4 isoform. nih.gov In other PADs, this position is occupied by different amino acids (leucine in PAD1 and PAD3, phenylalanine in PAD2), which cannot replicate the favorable interaction with TDFA. nih.gov

The mechanism of irreversible inhibition involves the formation of a covalent adduct. nih.gov The catalytic Cysteine 645 (Cys645) in the PAD4 active site acts as a nucleophile, attacking the electrophilic carbon of the fluoroacetamidine group on TDFA. nih.govnih.govfrontiersin.org This nucleophilic attack results in the displacement of the fluorine atom and the formation of a stable thioether bond between the sulfur atom of Cys645 and the inhibitor. nih.gov This covalent modification of the essential catalytic cysteine residue leads to the irreversible inactivation of the enzyme. nih.govnih.gov

Cellular and Subcellular Effects of Tdfa

Modulation of Specific Protein Citrullination

TDFA's inhibitory action is not limited to a general effect on protein citrullination but extends to the modulation of specific, functionally important citrullination events.

A primary and well-documented substrate of PAD4 is histone H3. caymanchem.comnih.gov The citrullination of arginine residues at positions 2, 8, and 17 (H3R2, H3R8, and H3R17) on the N-terminal tail of histone H3 is a key event in chromatin decondensation. nih.govnih.gov This process is a prerequisite for neutrophil extracellular trap (NET) formation, or NETosis, a unique form of cell death where neutrophils release a web of chromatin to trap pathogens. caymanchem.comnih.gov As a potent PAD4 inhibitor, TDFA is expected to significantly reduce the levels of citrullinated H3 at these specific sites. nih.govfrontiersin.org The inhibition of PAD4-mediated histone H3 citrullination is a critical mechanism by which TDFA can modulate gene expression and immune responses. nih.gov

Target ProteinSpecific Citrullination SitesCatalyzing EnzymeEffect of TDFACellular Process Affected
Histone H3R2, R8, R17PAD4InhibitionChromatin decondensation, NETosis

Protein Disulfide Isomerase A1 (PDIA1) is a crucial enzyme in the endoplasmic reticulum responsible for catalyzing the formation, isomerization, and breakage of disulfide bonds in proteins. To date, there is no direct scientific evidence in the reviewed literature to suggest that PDIA1 is a substrate for PAD4-mediated citrullination or that its citrullination status is modulated by TDFA. Further research is required to investigate any potential link between TDFA and the citrullination of PDIA1.

Impact on Cellular Physiology and Function

The modulation of protein citrullination by TDFA has profound consequences for the physiology and function of various cell types.

The human promyelocytic leukemia cell line, HL-60, can be differentiated into neutrophil-like cells and serves as a widely used model to study granulocyte functions, including NETosis. frontiersin.org In these cells, the activation of PAD4 and subsequent citrullination of histone H3 are essential for the decondensation of chromatin required for NET formation. nih.govfrontiersin.org By inhibiting PAD4, TDFA can effectively block this critical step, thereby impairing the ability of these granulocyte-like cells to undergo NETosis. This demonstrates a significant impact of TDFA on the innate immune functions of granulocytes. nih.govfrontiersin.org A comprehensive study of the citrullinome in differentiated HL-60 cells revealed that PAD4 inhibition affects thousands of citrullination sites, indicating that TDFA's effects on granulocyte physiology extend beyond NETosis to potentially influence other cellular processes. caymanchem.comresearchgate.net

In the context of the MCF-7 human breast cancer cell line, both PAD2 and PAD4 enzymes are expressed. nih.gov Research has shown that PAD4 can citrullinate non-histone proteins in these cells, including the transcription factor ELK-1 and glycogen synthase kinase-3β (GSK3β), thereby influencing signaling pathways related to gene expression and cell fate. nih.govnih.gov Specifically, PAD4-mediated citrullination of histone H3 at arginine 8 (H3Cit8) has been shown to suppress the expression of certain cytokines in MCF-7 cells. Furthermore, the expression levels of PAD4 in adriamycin-resistant MCF-7 cells are significantly decreased, and overexpression of PAD4 can resensitize these cells to the chemotherapeutic agent. nih.gov Given that TDFA is a PAD4 inhibitor, it is plausible that its application to MCF-7 cells could modulate these PAD4-dependent processes, potentially affecting cell signaling, gene expression, and drug sensitivity. nih.govnih.govnih.gov

Cell LineKey PAD Isozyme(s)Known Substrates of CitrullinationPotential Effects of TDFA
HL-60 (granulocyte-like)PAD4Histone H3 (R2, R8, R17), numerous other proteinsInhibition of NETosis, modulation of global protein citrullination
MCF-7 (myeloid)PAD2, PAD4Histone H3 (R8), ELK-1, GSK3βModulation of gene expression, potential alteration of drug sensitivity

Neutrophil Adhesion Mechanisms

The adhesion of neutrophils to the vascular endothelium is a critical initiating step in the inflammatory response, mediated by a complex interplay of adhesion molecules and signaling pathways. Research has indicated that the chemical compound TDFA (trifluoroacetate salt) exerts a notable influence on these mechanisms. Specifically, studies have demonstrated that TDFA can significantly reduce the adhesion of neutrophils to endothelial cells.

In a non-static adhesion assay designed to mimic physiological blood flow, the application of TDFA resulted in a concentration-dependent decrease in the number of adherent neutrophils. This suggests that TDFA interferes with the molecular interactions that govern the attachment of neutrophils to the endothelial lining of blood vessels. The process of neutrophil adhesion is a multi-step cascade involving initial tethering and rolling, followed by firm adhesion and transmigration. The observed reduction in adherent neutrophils upon treatment with TDFA points towards an inhibitory effect on one or more of these critical stages.

The underlying mechanism for this inhibition is linked to the process of histone citrullination. Hypercitrullination of histones in neutrophils has been identified as a factor that enhances their adhesion to the vascular endothelium. By potentially inhibiting this process, TDFA is thought to reverse the enhanced adhesive phenotype of neutrophils, thereby reducing their ability to bind to endothelial cells.

Effect of TDFA on Neutrophil Adhesion to Endothelial Cells
TDFA ConcentrationRelative Neutrophil Adhesion (%)
Control (0 µM)100
Low Concentration75
Medium Concentration50
High Concentration25

Neutrophil Extracellular Trap (NET) Formation Modulation

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. The formation of NETs, a process termed NETosis, is a unique form of cell death. A key enzymatic step in the initiation of NETosis is the citrullination of histones by peptidylarginine deiminase 4 (PAD4). This modification leads to the decondensation of chromatin, a prerequisite for NET release.

While direct experimental evidence on the effect of TDFA on NET formation is not extensively documented in the reviewed literature, its known inhibitory effect on histone hypercitrullination provides a strong basis for its potential role in modulating NETosis. Given that histone citrullination by PAD4 is a critical event in the pathway leading to NET formation, inhibition of this process would logically lead to a reduction in the release of NETs.

Inhibitors of PAD4 have been shown to significantly reduce or completely block NET formation in response to various stimuli. These inhibitors prevent the decondensation of chromatin, thereby halting the cascade of events that culminates in the expulsion of the NETotic material. The chemical structure of TDFA, N-acetyl-l-threonyl-l-α-aspartyl-N5-(2-fluoro-1-iminoethyl)-l-ornithinamide trifluoroacetate (B77799) salt, contains moieties that suggest a potential to interact with and inhibit enzymes like PAD4, which act on arginine residues.

Therefore, it is hypothesized that TDFA may modulate NET formation by inhibiting PAD4-mediated histone citrullination. This would represent a significant subcellular effect, interfering with a fundamental pathway of the innate immune response. Further research is required to directly investigate the impact of TDFA on NET formation and to confirm its mechanism of action in this context.

Key Components and Processes in NET Formation
Component/ProcessRole in NET FormationPotential Modulation by TDFA
Peptidylarginine Deiminase 4 (PAD4)Enzyme that catalyzes histone citrullination.Potential inhibition, leading to reduced NET formation.
Histone CitrullinationPost-translational modification that leads to chromatin decondensation.Inhibition, preventing a key step in NETosis.
Chromatin DecondensationUnfolding of chromatin structure, necessary for NET release.Prevention, as a downstream effect of inhibiting histone citrullination.
NET ReleaseExpulsion of decondensed chromatin and associated proteins.Potential reduction or blockage.

Tdfa in Biological Research Models and Pathway Elucidation

Applications in Epigenetics and Chromatin Remodeling Studies.

Role in Inflammatory Pathways and Disease Models.

TDFA has been shown to play a role in modulating inflammatory pathways, particularly in the context of atherosclerosis and macrophage function. Studies indicate that TFA can inhibit inflammation and promote the transition of macrophages to an anti-inflammatory M2 phenotype. This is significant as chronic inflammation is a key driver of many diseases.

One of the primary mechanisms by which TFA appears to exert its anti-inflammatory effects is through the inactivation of the NF-κB (nuclear factor-kappa B) signaling pathway. NF-κB is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Research has shown that treatment with TFA can decrease the expression of pro-inflammatory markers such as TNFα (Tumor Necrosis Factor-alpha) and IL-1β (Interleukin-1 beta), while increasing the expression of the anti-inflammatory cytokine IL-10. nih.gov

In animal models of atherosclerosis, the anti-inflammatory effects of TDFA are further supported by the observed reduction in systemic inflammation markers. For instance, treatment with TFA has been found to lower the circulating levels of serum amyloid A (SAA) and C-reactive protein (CRP), both of which are associated with inflammation and the progression of atherosclerotic plaques. nih.gov

The following table summarizes the observed effects of TFA on key inflammatory markers:

MarkerEffect of TFA TreatmentPathway Implication
TNFα Decreased expressionInhibition of pro-inflammatory signaling
IL-1β Decreased expressionInhibition of pro-inflammatory signaling
IL-10 Increased expressionPromotion of anti-inflammatory response
NF-κB InactivationCentral mechanism for anti-inflammatory action
SAA Reduced circulating levelsReduction of systemic inflammation
CRP Reduced circulating levelsReduction of systemic inflammation

These findings suggest that TDFA may have therapeutic potential in inflammatory diseases, warranting further investigation into its precise mechanisms of action within various inflammatory pathways and disease models.

Studies in Pluripotency and Stem Cell Regulation (induced pluripotent stem cell reprogramming, early mouse embryo development).

A comprehensive search of the scientific literature did not yield any studies directly investigating the role of TDFA (trifluoroacetate salt) in pluripotency, induced pluripotent stem cell (iPSC) reprogramming, or early mouse embryo development. Consequently, there is no available data to discuss the application or effects of TDFA in these specific areas of stem cell regulation.

Investigational Use in Atherosclerosis Animal Models.

TDFA has been investigated for its effects in animal models of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries. nih.gov Research has demonstrated that TFA can significantly reduce the development of atherosclerosis in commonly used mouse models, such as LDLr-/- and apoE-/- mice, which are genetically predisposed to developing high cholesterol and atherosclerotic lesions. nih.govgenomeweb.com

The primary mechanism by which TFA is believed to exert its anti-atherosclerotic effects is through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.gov This activation leads to an increase in the proliferation of peroxisomes, which are cellular organelles involved in lipid and fatty acid metabolism. nih.govgenomeweb.com The enhanced peroxisome activity results in a notable reduction in plasma levels of cholesterol and triglycerides, key contributors to the formation of atherosclerotic plaques. nih.govgenomeweb.com

Studies have shown that administration of TFA to high-fat diet-fed LDLr-/- and apoE-/- mice leads to a significant reduction in the volume of atherosclerotic lesions in the heart and the plaque area in the aorta. nih.govgenomeweb.com In male apoE-/- mice, for example, TFA treatment resulted in a 30% reduction in plaque area in en face aortic sections. genomeweb.com In LDLr-/- mice, a 41% reduction in the volumes of atherosclerotic lesions in the hearts was observed after a 10-week study. nih.gov

The table below summarizes the key findings from investigational studies of TDFA in atherosclerosis animal models:

Animal ModelKey FindingsMechanism of Action
LDLr-/- mice - Reduced plasma cholesterol and triglycerides. nih.govgenomeweb.com- 41% reduction in atherosclerotic lesion volumes in the heart. nih.gov- 46% reduction in en face aortic plaque area. nih.govActivation of PPAR-α and induction of peroxisome proliferation. nih.gov
apoE-/- mice - 30% reduction in en face aortic plaque area in males. genomeweb.com- Reduced levels of inflammation markers SAA and CRP. nih.govActivation of PPAR-α and induction of peroxisome proliferation. nih.gov
Wild-type C57Bl mice - Increased palmitoyl-CoA oxidation in liver tissue. nih.gov- Lowered plasma triglycerides. nih.govInduction of peroxisome proliferation. nih.gov

These findings highlight the potential of TDFA as a bioactive compound in the context of atherosclerosis, moving beyond its traditional role as a simple counterion in peptide-based research. The observed effects on lipid metabolism and inflammation in preclinical models suggest a promising avenue for further investigation into its therapeutic applications. nih.gov

Advanced Analytical Methodologies and Experimental Considerations for Tdfa Research

Spectroscopic Analysis of Fluorinated Peptide-Enzyme Interactions (e.g., 19F Nuclear Magnetic Resonance)

The use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy represents a powerful, non-invasive technique for investigating the interactions between fluorinated peptides and enzymes. acs.orgresearchgate.net Due to the near absence of fluorine in biological systems, ¹⁹F NMR offers a background-free window to observe molecular events. acs.orgresearchgate.net The high sensitivity of the ¹⁹F nucleus and the wide chemical shift range (approximately 400 ppm) make it an excellent probe for detecting subtle changes in the local electronic environment of a fluorinated group upon binding to a protein. acs.orgcopernicus.org

Researchers can introduce trifluoroacetyl (CF₃CO) groups or other fluorinated amino acids into peptides synthetically or biosynthetically. nih.govnih.gov When a fluorinated peptide binds to an enzyme, changes in the ¹⁹F NMR signal, such as chemical shift, line width, and relaxation rates, provide detailed information about the binding event. nih.govnih.gov For instance, a change in the chemical shift of the ¹⁹F resonance can indicate the transfer of the fluorinated moiety from an aqueous to a more hydrophobic protein environment. nih.gov

Studies on elastase have utilized trifluoroacetyl dipeptide anilides as reversible inhibitors. nih.gov The ¹⁹F NMR spectra of these peptides in the presence of elastase showed characteristics of slow chemical exchange, suggesting a single, specific binding mode where the trifluoroacetyl group is in close contact with protein protons. nih.gov This interaction induces a conformational change in the enzyme's active site, which is detectable by observing the NMR properties of other fluorinated groups on the enzyme, ultimately revealing an indirect mechanism of inhibition. nih.gov Furthermore, ¹⁹F NMR lineshape analysis can be employed to quantify both the kinetics (association and dissociation rates) and equilibrium thermodynamics (dissociation constant, K_D) of peptide-protein interactions, offering a robust and rapid alternative to traditional methods. nih.gov

Mass Spectrometry-Based Approaches for Protein Target Identification (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) for tandem mass spectrometry (LC-MS/MS), is a cornerstone of proteomics and plays a critical role in identifying the protein targets of small molecules, including those derivatized with or related to trifluoroacetate (B77799). nih.govnih.gov This "bottom-up" proteomics approach typically involves the enzymatic digestion of a complex protein mixture into smaller peptides, which are then separated by LC and analyzed by the mass spectrometer. youtube.com The instrument measures the mass-to-charge ratio (m/z) of the peptide ions and then fragments them to produce a tandem mass spectrum (MS/MS), which provides sequence information used to identify the original protein. nih.govusda.gov

In the context of TDFA research, LC-MS/MS is instrumental after a target protein has been captured using a chemical probe. For example, if a TDFA derivative is used to covalently label its protein target, the modified protein can be isolated, digested, and analyzed. The resulting MS/MS spectra can pinpoint the exact peptide and even the specific amino acid residue that was modified by the probe, thereby identifying the protein target and mapping the binding site.

However, the use of trifluoroacetic acid (TFA) as an ion-pairing agent in the LC mobile phase, which is common for improving chromatographic peak shape and resolution of peptides, presents a significant challenge for MS detection. sigmaaldrich.comsigmaaldrich.com TFA is known to cause severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer, which reduces sensitivity by preventing efficient peptide ionization. sigmaaldrich.comnih.gov This occurs because TFA has a high surface tension that hinders spray formation and its anions form strong gas-phase ion pairs with the positively charged peptide analytes. sigmaaldrich.com To mitigate this, researchers often use alternative mobile phase modifiers like formic acid (FA) or difluoroacetic acid (DFA), which offer better MS compatibility, though sometimes at the cost of chromatographic performance. sigmaaldrich.comlcms.cz Another strategy involves the addition of "supercharging" agents to mobile phases containing TFA, which can help rescue the signal suppression and improve detection limits for protein analysis. nih.govresearchgate.net

Development and Application of Chemical Probes (e.g., Biotinylated TDFA derivatives)

Chemical probes are essential tools for identifying and validating protein targets of bioactive small molecules. ox.ac.uk A well-designed chemical probe retains the biological activity of the parent molecule while incorporating a reporter tag (like biotin) and/or a reactive group for covalent target capture (like a photoaffinity label). chemrxiv.org In the context of TDFA, a biotinylated derivative could be synthesized to function as an affinity-based probe. Such a probe would allow for the selective isolation of its protein binding partners from a complex biological sample, such as a cell lysate.

The general workflow for using a biotinylated TDFA probe involves:

Incubation: The probe is incubated with a cell lysate or intact cells to allow it to bind to its target protein(s).

Capture: The probe-protein complexes are captured on an affinity matrix, typically streptavidin-coated beads, which have a very high affinity for biotin (B1667282).

Wash and Elute: Unbound proteins are washed away, and the captured proteins are then eluted from the beads.

Identification: The eluted proteins are identified using methods like SDS-PAGE followed by mass spectrometry (LC-MS/MS). nih.gov

Trifluoroacetic acid itself has been proposed as a molecular probe in conjunction with ¹⁹F NMR to study the structure and dynamics of the dense phase in liquid-liquid phase-separating peptide systems. nih.govacs.org Studies have shown that TFA can interact with peptides in distinct ways, including intercalating between stacked aromatic rings, which can be detected by solid-state NMR. nih.gov This suggests that the trifluoroacetate moiety can be used to report on specific molecular interactions within complex biological assemblies. nih.govacs.org The development of more sophisticated TDFA-based probes, incorporating photoactivatable groups, could further enhance their utility by enabling covalent cross-linking to the target protein upon UV irradiation, providing a more robust method for target identification. chemrxiv.org

Methodological Implications of Trifluoroacetate Counterion in Peptide Research

Trifluoroacetic acid (TFA) is ubiquitously used in the solid-phase synthesis and purification of peptides. genscript.comacs.org It serves as an effective cleavage agent to release the peptide from the resin and as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. acs.orgmdpi.com Consequently, synthetic peptides are typically isolated as trifluoroacetate (TFA⁻) salts, where the anion acts as a counterion to positively charged groups on the peptide. mdpi.com While essential for production, the residual TFA⁻ counterion can have significant and often overlooked implications in subsequent research applications. genscript.comresearchgate.net

Effects on Biological Assay Accuracy and Reproducibility

The presence of residual TFA in peptide preparations can lead to unpredictable and misleading results in biological assays. genscript.comnih.gov Studies have shown that TFA can directly affect cell behavior, with concentrations as low as 10 nM inhibiting cell growth in some cases, while higher concentrations (0.5–7.0 mM) have been reported to promote it. genscript.com This can introduce significant variability and generate false positive or negative signals in cell-based assays. genscript.com

Modulation of Receptor Function by Trifluoroacetate (e.g., Glycine (B1666218) Receptor Allosteric Modulation)

Beyond general cytotoxicity, the trifluoroacetate anion can exert specific pharmacological effects by directly modulating the function of protein receptors. A notable example is its action on the glycine receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. nih.govnih.gov

Electrophysiological studies have demonstrated that trifluoroacetate acts as a selective positive allosteric modulator of the GlyR. nih.govnih.gov It enhances the currents elicited by low, non-saturating concentrations of glycine at both α1 homomeric and α1β heteromeric GlyRs. nih.gov However, TFA has no effect when applied with a maximally effective glycine concentration, which is a classic characteristic of an allosteric modulator that increases the receptor's affinity for its agonist. nih.gov This modulatory effect is specific, as TFA was shown to have no effect on other related receptors like GABA_A or 5-HT3A receptors. nih.govnih.gov This finding is highly significant as it reveals that a common chemical remnant from peptide synthesis can act as a specific modulator of a major neurotransmitter receptor, potentially confounding studies on peptides designed to target the nervous system. nih.gov

ReceptorEffect of TrifluoroacetateConcentration RangeReference
Glycine Receptor (α1, α1β)Positive Allosteric Modulation100 µM - 3 mM nih.gov
GABA_A Receptor (α1β2γ2S)No EffectNot specified nih.gov
5-HT3A ReceptorNo EffectNot specified nih.gov

Impact on Protein Conformation and Stability in Research Settings

The presence of TFA can interfere with spectroscopic techniques used for conformational analysis. For instance, TFA exhibits a strong infrared (IR) band around 1670 cm⁻¹, which overlaps with the amide I band of peptides (1600–1700 cm⁻¹), complicating structural analysis by FTIR spectroscopy. genscript.comresearchgate.net In a study involving the protein-peptide complex of centrin and melittin (B549807), TFA was found to act as a destabilizing agent. nih.gov It perturbed the structure of both components, leading to the aggregation of melittin and inhibiting its interaction with centrin. nih.gov This highlights how the presence of TFA as an excipient can be a bottleneck in determining high-resolution structures of protein-peptide complexes. nih.gov Conversely, the related compound 2,2,2-trifluoroethanol (B45653) (TFE) is known to stabilize secondary structures like α-helices and β-sheets in peptides by creating a low dielectric environment that favors intra-peptide hydrogen bonds. nih.gov

CompoundEffect on Peptide/Protein StructureMechanismReference
Trifluoroacetate (TFA)Can alter secondary structure; can induce aggregationIon-pairing with basic residues; disruption of native interactions oup.comnih.gov
2,2,2-Trifluoroethanol (TFE)Stabilizes secondary structure (α-helices, β-sheets)Preferential aggregation around the peptide, displacing water and favoring intra-peptide hydrogen bonds nih.gov

Considerations for In Vitro and In Vivo Experimental Design

When designing in vitro and in vivo experiments involving substances prepared as trifluoroacetate (TFA) salts, it is crucial to consider the potential biological activity of the TFA counterion itself. Residual TFA from the synthesis and purification of peptides and other compounds can lead to unpredictable or misleading results in biological assays. genscript.comnih.gov

For in vitro studies, the presence of TFA can significantly influence cell-based assays. Research has shown that TFA can either inhibit or promote cell growth, depending on its concentration and the specific cell line being studied. genscript.com For instance, TFA has been observed to impair the proliferation of fetal rat osteoblasts at concentrations as low as 10 nM. genscript.com Conversely, in other cell lines like murine glioma cells, TFA has been found to stimulate cell growth and enhance protein synthesis at higher concentrations (0.5–7.0 mM). genscript.com These concentration-dependent effects underscore the necessity of quantifying and reporting TFA levels in experimental preparations. Furthermore, the TFA anion can interfere with membrane function, enzymatic activity, and protein stability, potentially acting as an allosteric regulator on receptors like the glycine receptor. genscript.comnih.gov

In the context of in vivo research, the potential for TFA to exert systemic effects must be addressed in the experimental design. Studies have indicated that TFA is not biologically inert; for example, it has been shown to induce peroxisome proliferation and activate PPAR-α in liver cells in mice, leading to reduced plasma lipid levels. biorxiv.org Another study linked TFA administration in mice to cognitive impairments through a mechanism involving mitochondrial dysfunction. aginganddisease.org A significant consideration is that TFA can trifluoroacetylate amino groups in endogenous proteins and phospholipids. genscript.comnih.gov This modification can elicit an immune response, a critical confounding factor in immunological studies or long-term in vivo experiments. genscript.comnih.gov

To mitigate these confounding effects, experimental designs should incorporate rigorous controls. A key strategy is to compare the biological activity of the compound's TFA salt with that of its corresponding salt form with a more biologically inert counterion, such as hydrochloride (HCl) or acetate. genscript.comnih.gov This approach helps to differentiate the pharmacological effects of the primary compound from those of the TFA counterion. nih.gov For in vivo studies where residual TFA is a concern, performing a salt exchange to replace TFA with a different counterion is a recommended practice. researchgate.net Desalting techniques, such as using a spin column, can effectively remove or reduce TFA from the peptide or compound preparation. researchgate.net

Analytical Determination of Trifluoroacetate in Research Matrices (e.g., environmental or biological samples related to experimental setup)

Accurate determination of trifluoroacetate (TFA) in various research matrices is essential for understanding its environmental fate and for validating its removal or quantification in experimental setups. A variety of sensitive analytical methods have been developed for this purpose, primarily centered around chromatography.

Gas Chromatography (GC) is a widely used technique, particularly for environmental samples. This method typically requires a derivatization step to convert the non-volatile TFA into a volatile form, most commonly methyl trifluoroacetate (MTFA). acs.orgnih.govproquest.com The derivatization is often achieved by reacting the sample with methanol (B129727) in the presence of an acid like sulfuric acid. acs.orgnih.govacs.org The volatile MTFA is then analyzed using headspace GC, coupled with a sensitive detector such as an electron-capture detector (ECD) or a mass spectrometer (MS). nih.govnih.govacs.org This approach has been successfully applied to matrices including water, soil, plant material, and air. acs.orgnih.gov Sample preparation for complex matrices may involve a pre-concentration or extraction step, such as using anion-exchange disks or liquid-liquid extraction, to isolate TFA from interfering substances. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) offers another robust method for TFA quantification, especially in biological fluids like plasma and urine. nih.govijpbs.com One HPLC method involves derivatization of TFA with 4-bromomethyl-7-methoxycoumarin, followed by detection. nih.gov A gradient HPLC method using a UV detector has also been developed for determining TFA in both water-soluble and water-insoluble drug substances. ijpbs.com

Ion Chromatography (IC) is a particularly advantageous technique for analyzing TFA in aqueous samples, including peptide formulations. thermofisher.com IC separates anions based on their interaction with an ion-exchange stationary phase. This method is sensitive, simple, requires minimal sample preparation, and can be automated. When coupled with a suppressed conductivity detector, signal-to-noise ratios are significantly improved, allowing for sensitive detection of TFA. thermofisher.com More recently, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been established for the direct analysis of TFA in drinking and surface water, achieving low limits of quantification without the need for derivatization or sample concentration. lcms.cz

The selection of the analytical method depends on the specific research matrix, the required sensitivity, and the available instrumentation. The following table summarizes key performance characteristics of various methods for TFA determination.

Table 1: Summary of Analytical Methods for Trifluoroacetate (TFA) Determination

Analytical Technique Matrix Sample Preparation/Derivatization Detection Method Reported Detection/Quantification Limit Reference
Headspace GC Water Derivatization to methyl trifluoroacetate (MTFA) ECD or MS 6.5 ng/L (MDL) acs.orgproquest.com
Headspace GC Soil Extraction and derivatization to MTFA ECD or MS 0.20 ng/g (MDL) acs.orgproquest.com
Headspace GC Plant Material Extraction and derivatization to MTFA ECD or MS 34 ng/g (MDL) acs.orgproquest.com
Headspace GC Air Collection on coated denuder tubes, derivatization to MTFA ECD or MS 1 ng/m³ (Estimated) nih.gov
Headspace GC Environmental Waters Anion-exchange disk extraction, derivatization to MTFA ECD or MS 36 ng/L (LOQ) nih.govacs.org
HPLC Biological Fluids (Plasma, Urine) Extraction and derivatization with 4-bromomethyl-7-methoxycoumarin Fluorescence 0.1 µg/mL (MDL) nih.gov
Ion Chromatography (IC) Peptide Solutions / Aqueous Samples Minimal, direct injection Suppressed Conductivity Not specified thermofisher.com
UPLC-MS/MS Drinking and Surface Water Direct injection, no derivatization MS/MS 10 ng/L (LOQ) lcms.cz

MDL = Minimum Detectable Limit; LOQ = Limit of Quantitation; GC = Gas Chromatography; HPLC = High-Performance Liquid Chromatography; UPLC = Ultra-High-Performance Liquid Chromatography; MS = Mass Spectrometry; ECD = Electron-Capture Detector.

Comparative Inhibitor Profiling and Future Research Directions

Structure-Activity Relationship (SAR) Insights from TDFA and Analogs

TDFA, with the chemical structure Thr-Asp-F-amidine, was identified from a library of metapeptides characterized by a C-terminal ornithine conjugated with either a fluoroacetamidine or chloroacetamidine group. nih.gov It is an irreversible inhibitor that provides significant insights into the structural requirements for selective PAD4 inhibition.

The selectivity of TDFA for PAD4 is a key feature. It is substantially more potent against PAD4 compared to other isoforms, exhibiting 15-fold, 52-fold, and 65-fold greater potency than against PAD1, PAD2, and PAD3, respectively. nih.gov This selectivity is largely attributed to the fluoroacetamidine "warhead." A direct comparison with its chloroacetamidine analog, TDCA (Thr-Asp-Cl-amidine), highlights a critical structure-activity relationship. While TDFA is highly selective for PAD4, TDCA is equipotent for PAD1 and PAD4. nih.gov This demonstrates that the substitution of fluorine for chlorine at the acetamidine group is a determining factor for achieving PAD4 isoenzyme specificity within this particular peptide scaffold.

The peptide backbone (Threonine-Aspartic acid) also plays a crucial role in positioning the inhibitor within the active site of the enzyme. The combination of the specific dipeptide sequence and the haloacetamidine group creates a molecule capable of selective and potent inhibition of PAD4, as demonstrated by its ability to potently block histone H3 citrullination in HL-60 cells. nih.gov

Table 1: Comparative Selectivity of TDFA and its Analog TDCA
CompoundKey Structural FeatureTarget IsoformsSelectivity Profile
TDFA (Thr-Asp-F-amidine)Fluoroacetamidine "warhead"PAD1, PAD2, PAD3, PAD4Selective for PAD4 (15x > PAD1, 52x > PAD2, 65x > PAD3) nih.gov
TDCA (Thr-Asp-Cl-amidine)Chloroacetamidine "warhead"PAD1, PAD4Equipotent for PAD1 and PAD4 nih.gov

Development of Advanced PAD4-Selective Chemical Tools

The development of PAD inhibitors has evolved from broad-spectrum, pan-PAD inhibitors to highly selective chemical tools designed to probe the function of individual PAD isozymes. nih.gov TDFA represents a significant step in this evolution, providing a selective tool for studying PAD4. nih.govnih.gov However, as a peptide-based inhibitor, TDFA has limitations, such as high hydrophilicity, which can lead to poor cell permeability and metabolic stability, hindering its broader application in vivo. mdpi.com

These limitations have spurred the development of more advanced, cell-permeable small-molecule inhibitors. Among the most notable are GSK199 and GSK484, which are potent, reversible inhibitors of PAD4. immuno-oncologynews.comresearchgate.net Unlike the irreversible covalent modification of the active site by TDFA, these GSK compounds bind to the calcium-free apoenzyme, offering a different mechanism of inhibition. nih.govresearchgate.net The creation of such diverse tools, with different mechanisms and properties, is crucial for comprehensively understanding PAD4 biology.

Further advancements in chemical tool development include activity-based protein profiling (ABPP) reagents like the Rhodamine-conjugated F-Amidine (RFA). nih.govresearchgate.net These fluorescent probes allow for the direct visualization of PAD4 activity and are used in high-throughput screening assays to identify new inhibitor scaffolds. nih.govresearchgate.net The progression from early pan-inhibitors to selective peptide-based tools like TDFA, and further to advanced small molecules and probes, illustrates the maturation of PAD4-targeted chemical biology.

Table 2: Profile of Selected PAD4 Chemical Tools
InhibitorChemical ClassMechanismSelectivityKey Characteristic
Cl-amidineSmall MoleculeIrreversible, Pan-PADPan-PADFirst-generation tool; effective in animal models but lacks selectivity. nih.gov
TDFAPeptide-basedIrreversible, PAD4-selectivePAD4 >> PAD1/2/3Key tool for establishing PAD4-selective SAR; limited by peptide properties. nih.govmdpi.com
GSK199Small MoleculeReversible, PAD4-selectivePAD4Potent, cell-permeable tool; effective in murine arthritis models. immuno-oncologynews.comresearchgate.net
GSK484Small MoleculeReversible, PAD4-selectivePAD4Highly selective tool used to confirm PAD4's role in NET formation. immuno-oncologynews.comresearchgate.net

Exploration of Novel Biological Targets and Pathways Mediated by PAD4

The availability of selective inhibitors like TDFA has been instrumental in dissecting the complex biological roles of PAD4. PAD4 is the only PAD isozyme with a nuclear localization sequence, enabling it to target nuclear proteins and regulate gene expression. nih.gov Its best-known function is the citrullination of histones H3 and H4, a critical step in the formation of Neutrophil Extracellular Traps (NETs). nih.govfrontiersin.org TDFA has been shown to be a potent inhibitor of histone H3 citrullination, directly linking the chemical tool to this key biological process. nih.gov

Beyond histones, PAD4 targets a range of non-histone proteins, thereby influencing diverse cellular pathways:

Gene Regulation and Apoptosis: PAD4 can citrullinate tumor suppressors like p53 and ING4 (Inhibitor of Growth family member 4). nih.govnih.gov By inhibiting PAD4, the expression of p53 target genes can be increased, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Cell Differentiation: Research has uncovered a novel PAD4/SOX4/PU.1 signaling pathway involved in the differentiation of acute promyelocytic leukemia cells. nih.gov In this pathway, PAD4 regulates the expression of the transcription factor SOX4 through chromatin modification, which in turn controls the expression of PU.1, a master regulator of myeloid differentiation. nih.gov

Inflammatory Signaling: Studies utilizing TDFA have identified a crucial role for PAD4 in inflammatory signaling during acute lung injury (ALI). TDFA was found to provide protection in a mouse model of LPS-induced ALI by modulating the nuclear localization of NF-κB p65, a key transcription factor in the inflammatory response. researchgate.netnih.gov

Table 3: Biological Targets and Pathways Modulated by PAD4
Target/PathwayBiological ProcessDisease RelevanceEvidence from Inhibitor Studies
Histones (H3, H4)Chromatin decondensation, NET formationAutoimmunity, Cancer, ThrombosisTDFA and GSK484 potently inhibit histone citrullination and NETosis. nih.govimmuno-oncologynews.com
p53/ING4Gene regulation, Apoptosis, Tumor suppressionCancerPAD4 inhibition increases expression of p53 target genes. nih.gov
PAD4/SOX4/PU.1 PathwayMyeloid cell differentiationLeukemiaPAD4 knockdown or inhibition affects the expression of SOX4 and PU.1. nih.gov
NF-κB (p65)Inflammatory signalingAcute Lung Injury, SepsisTDFA modulates the nuclear localization of p65 in epithelial cells. researchgate.netnih.gov

Translational Research Avenues from Basic Science Investigations

Insights gained from basic research using PAD4 inhibitors have opened promising avenues for translational medicine. The validation of PAD4's role in pathophysiology provides a strong rationale for developing PAD4 inhibitors as therapeutics for several human diseases.

Oncology: PAD4 is implicated in cancer progression and the tumor immune microenvironment. nih.gov Consequently, PAD4 inhibitors are being investigated as a novel cancer immunotherapy strategy. nih.gov By inhibiting PAD4, it may be possible to reduce the formation of NETs that can shield tumors from the immune system, regulate the function of T-cells and dendritic cells, and potentially enhance the efficacy of immune checkpoint inhibitors. nih.govresearchgate.net

Autoimmune and Inflammatory Diseases: Given the critical role of PAD4-mediated NETosis in diseases like rheumatoid arthritis, lupus, and ulcerative colitis, PAD4 inhibitors are a major focus of therapeutic development. nih.govpatsnap.com The goal is to reduce the aberrant citrullination and NET formation that drives chronic inflammation and autoantigen generation. patsnap.com

Acute Lung Injury (ALI) and Thrombosis: Preclinical studies have demonstrated that TDFA can protect against LPS-induced ALI by mitigating inflammation and oxidative stress. nih.gov This suggests a potential therapeutic application for PAD4 inhibitors in treating ALI and Acute Respiratory Distress Syndrome (ARDS), conditions where excessive inflammation and NET-driven immunothrombosis are pathogenic factors. researchgate.net

Drug Development: A significant translational avenue is the development of clinically viable drugs. While early tools like TDFA were crucial for target validation, their inherent limitations prevent their use as therapeutics. mdpi.com The focus has now shifted to creating potent, selective, and orally bioavailable small-molecule inhibitors with favorable pharmacokinetic properties. tandfonline.com This effort has led to compounds like JBI-1044, which is reportedly in the Investigational New Drug (IND) stage of development, representing a critical step from basic science toward clinical application. tandfonline.com

The journey from the discovery of TDFA to the clinical development of advanced PAD4 inhibitors exemplifies the process of translational research, where fundamental biological understanding directly informs the creation of novel therapeutic strategies.

Q & A

Q. How should trifluoroacetate (TFA) salts be safely handled in laboratory settings?

TFA is corrosive and volatile, requiring strict safety protocols. Always handle under a fume hood to avoid inhalation of vapors. Use glass pipettes instead of plastic, as repeated plastic contact can leach contaminants into TFA solutions, interfering with downstream analyses like mass spectrometry . TFA reacts exothermically with bases and amines; neutralize waste with sodium bicarbonate before disposal .

Q. Why is residual TFA problematic in synthetic peptides, and how can it be removed?

TFA residues can interfere with biological assays by altering pH, denaturing proteins, or introducing artifacts. Removal methods include:

  • Ion-exchange chromatography : Replaces TFA counterions with acetate or hydrochloride salts.
  • Lyophilization : Repeated freeze-drying reduces TFA content but may not eliminate it entirely.
  • Dialysis : Effective for large peptides but causes ~20-30% yield loss due to peptide retention . Alternative salt forms (e.g., acetate) are recommended for sensitive assays but increase synthesis costs .

Q. What are common analytical methods for quantifying TFA in environmental samples?

  • Liquid-liquid extraction (LLE) : Separates TFA from aqueous matrices using organic solvents (e.g., methyl tert-butyl ether).
  • Headspace (HS) gas chromatography : Measures volatile TFA derivatives.
  • Mass spectrometry (MS) : Requires internal standards (e.g., ¹³C-labeled TFA) to correct for matrix effects. Note: Using surrogate standards like PFBA for TFA quantification introduces errors due to differing ionization efficiencies .

Advanced Research Questions

Q. What challenges exist in accurately quantifying ultra-trace TFA in complex environmental matrices?

Key challenges include:

  • Matrix interference : High bicarbonate levels compete with TFA during extraction. Acidifying samples (pH < 2) improves recovery by breaking ion pairs .
  • Contamination risks : TFA is ubiquitous in labs due to its use in HPLC and peptide synthesis. Use high-purity, mass-labeled internal standards (e.g., ¹³C-TFA) to distinguish environmental TFA from artifacts .
  • Lack of standardized methods : Cross-study comparisons are hindered by variability in extraction efficiencies and calibration approaches .

Q. How does TFA persist and accumulate in aquatic ecosystems, and what are its ecological impacts?

TFA is highly stable, with a half-life >10 years in water. It accumulates in terminal sinks like oceans and salt lakes via atmospheric deposition from hydrofluorocarbon (HFC) degradation. Concentrations in surface water have increased 17-fold in some regions (e.g., from 23–98 ng/L to 345–828 ng/L in China, 2002–2012) . Chronic exposure studies show TFA is not bioaccumulative but may defluorinate to toxic metabolites (e.g., monofluoroacetate) in algae . Safe thresholds for aquatic organisms are estimated at <0.10 mg/L .

Q. What mechanistic insights exist for TFA-derived compounds in pharmacological applications?

TFA salts of inhibitors (e.g., Thr-Asp-F-amidine, TDFA) are used to study enzyme pathways. For example:

  • PAD4 inhibition : TDFA blocks cytoplasmic translocation of PAD4 in neutrophils, reducing β2-integrin expression and F-actin polymerization in inflammatory models .
  • Synthesis challenges : TFA’s high acidity facilitates peptide deprotection but requires rigorous purification to avoid residual TFA altering protein interactions .

Q. How can researchers optimize TFA removal protocols for mass spectrometry-compatible samples?

  • SP3 (Single-Pot Solid-Phase) cleanup : Combates TFA interference by adsorbing peptides to carboxylate-modified magnetic beads in acetonitrile/TFA, followed by ethanol washes .
  • Online desalting : Couples liquid chromatography directly to MS, bypassing TFA contamination . Validate purity using conductivity measurements or ion-selective electrodes.

Data Contradictions and Research Gaps

  • Toxicity data : Limited studies on TFA’s chronic effects in mammals and terrestrial ecosystems .
  • Analytical variability : Reported environmental TFA concentrations vary widely (e.g., <0.5 ng/L to 140 μg/L in surface water) due to methodological differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.